7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-methoxyphenyl)methyl)-3-methyl-
CAS No.: 86927-78-8
Cat. No.: VC15905289
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86927-78-8 |
|---|---|
| Molecular Formula | C14H14N4O2 |
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | 6-[(4-methoxyphenyl)methyl]-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C14H14N4O2/c1-9-12-13(17-16-9)14(19)18(8-15-12)7-10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,17) |
| Standard InChI Key | DIGXAMHVOSPHFA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the pyrazolo[4,3-d]pyrimidinone family, featuring a bicyclic framework comprising a pyrazole ring fused to a pyrimidinone moiety. Key structural features include:
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Core structure: 7H-pyrazolo[4,3-d]pyrimidin-7-one.
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Substituents:
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A 4-methoxybenzyl group at the N6 position.
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A methyl group at the C3 position.
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The molecular formula is C₁₄H₁₄N₄O₂, with a molecular weight of 270.29 g/mol . The IUPAC name is 6-[(4-methoxyphenyl)methyl]-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, and its SMILES representation is CC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=C(C=C3)OC .
Physicochemical Properties
Key computed and experimental properties include:
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 1.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Topological Polar Surface Area | 70.6 Ų | PubChem |
| Rotatable Bond Count | 3 | PubChem |
The compound’s moderate lipophilicity (XLogP3-AA = 1.4) and polar surface area suggest balanced membrane permeability and solubility, critical for drug-likeness .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis typically involves multi-step reactions starting from pyrazolo-pyrimidinone precursors. A representative pathway includes:
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Core formation: Condensation of 3-methylpyrazole derivatives with pyrimidinone intermediates under acidic conditions.
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N6 substitution: Alkylation using 4-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃).
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Purification: Crystallization or chromatography to isolate the final product .
Recent advances in asymmetric organocatalysis have enabled stereoselective synthesis of analogous compounds, though specific data for this derivative remain limited .
Structural Analogues and SAR
Modifications to the 4-methoxybenzyl or methyl groups significantly impact bioactivity:
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4-Methoxybenzyl group: Enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinases, phosphodiesterases) .
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C3 methyl group: Improves metabolic stability by reducing oxidative dealkylation .
Comparative studies with analogues lacking the methoxy group (e.g., 7H-pyrazolo[4,3-d]pyrimidin-7-one) show diminished target affinity, underscoring the importance of this substituent .
Pharmacological Activities
Enzyme Inhibition
The compound exhibits potent inhibitory activity against multiple enzymes:
Phosphodiesterase 5 (PDE5)
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Mechanism: Competitive inhibition via H-bonding with Gln817 and hydrophobic interactions with the PDE5 H-loop .
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
| Target | IC₅₀ (µM) | Significance |
|---|---|---|
| α-Glucosidase | 6.28 | Reduces postprandial hyperglycemia |
| α-Amylase | 4.58 | Slows carbohydrate digestion |
| PTP1B | 0.91 | Enhances insulin signaling |
Molecular docking reveals binding to the allosteric site of PTP1B (Protein Tyrosine Phosphatase 1B), a key regulator of insulin resistance .
Antiparasitic Activity
The compound shows promising activity against neglected tropical diseases:
Mechanistic studies attribute this activity to inhibition of trypanothione reductase and pyrimidine biosynthesis .
Pharmacokinetic and Toxicological Profile
ADME Properties
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Metabolic Stability:
Toxicity Data
Limited acute toxicity data are available, though structural analogues show:
Applications in Drug Development
Antimalarial Candidates
As a PfDHODH inhibitor, this compound is a lead candidate for malaria chemoprevention. Key advantages include:
Oncology
Preliminary data suggest kinase inhibition (e.g., CK2α, IC₅₀ = 8 nM) , though off-target effects on DYRK and PIM kinases require optimization .
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